molecular formula C24H54Sn2 B1337062 Hexabutyldistannane CAS No. 813-19-4

Hexabutyldistannane

Cat. No. B1337062
CAS RN: 813-19-4
M. Wt: 580.1 g/mol
InChI Key: REDSKZBUUUQMSK-UHFFFAOYSA-N
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Description

Hexabutyldistannane is a chemical compound that is used in various organic synthesis reactions. It is a type of distannane, which means it contains a bond between two tin atoms. The compound is characterized by having butyl groups attached to the tin atoms, which can be involved in chemical reactions as a mediator or reactant.

Synthesis Analysis

The synthesis of hexabutyldistannane-related compounds can be achieved through palladium-catalyzed coupling reactions. For instance, a palladium-catalyzed three-component coupling of imines, acid chlorides, and hexabutyldistannane has been described, leading to the formation of α-amidostannanes . This reaction is efficient, proceeding at ambient temperature and completing within an hour, highlighting the reactivity and usefulness of hexabutyldistannane in multi-component synthesis processes.

Molecular Structure Analysis

While the provided data does not directly describe the molecular structure of hexabutyldistannane, it is known that distannanes typically have a Sn-Sn bond. The molecular structure of related compounds, such as those formed in the reaction with hexafluoro-2,2-bis(4-carboxyphenyl)propane, can result in strained macrocycles, indicating that hexabutyldistannane can be involved in the formation of complex structures .

Chemical Reactions Analysis

Hexabutyldistannane is involved in various chemical reactions, particularly as a mediator. It has been found effective in mediating the reaction of N-acyliminium ion pools with alkyl halides through a chain mechanism. This involves the addition of an alkyl radical to an N-acyliminium ion followed by electron transfer from the distannane . Such reactions demonstrate the role of hexabutyldistannane in facilitating radical and electron transfer processes in organic synthesis.

Physical and Chemical Properties Analysis

Scientific Research Applications

Organic Synthesis and Reaction Mediation

  • Hexabutyldistannane has been identified as an effective mediator in organic synthesis. Specifically, it facilitates the reaction of N-acyliminium ion pools with alkyl halides, following a chain mechanism involving radical addition and electron transfer (Maruyama, Suga, & Yoshida, 2006). This process is significant for the creation of complex organic compounds.

Electrochemical Synthesis

  • Hexabutyldistannane is conveniently synthesized using electrochemical techniques, particularly involving the reduction of compounds dissolved in methanol (Savall, Lacoste, & Mazerolles, 1981). This approach is crucial for producing hexabutyldistannane on a larger scale.

Catalysis in Organic Chemistry

  • It is used in palladium-catalyzed reactions, such as the distannylation of ortho-quinodimethanes. This demonstrates its role as a reactive agent in complex organic synthesis processes (Yoshida et al., 2006).

Radical Cyclization in Organic Synthesis

  • Hexabutyldistannane aids in radical cyclization, a key step in the synthesis of complex organic structures, such as lactones and other cyclic compounds (Banwell et al., 2003).

Surface Chemistry and Material Science

  • In material science, hexabutyldistannane has applications in the formation of self-assembled monolayers on surfaces like gold aerogels. This is crucial for understanding and manipulating surface chemistry at a molecular level (Benkovicova et al., 2017).

Oxidative Cleavage Studies

  • Research on the oxidative cleavage of tin-tin bonds in hexabutyldistannane provides insights into the reactivity and stability of organotin compounds, which is vital for developing new chemical processes (Kozima et al., 1980).

Catalytic Transformations

  • Hexabutyldistannane plays a role in catalytic transformations, specifically in the production of catenated products like polystannanes and hexabutyldistannane itself. This process demonstrates the compound's utility in synthesizing new materials (Woo, Song, & Kim, 1998).

Synthesis of α-Amidostannanes

  • In the field of synthetic chemistry, hexabutyldistannane is used in the palladium-catalyzed synthesis of α-amidostannanes. This process is a testament to its role in facilitating complex chemical reactions (Xu & Arndtsen, 2014).

Wurtz Reaction and Organotin Compounds

  • Hexabutyldistannane is involved in the Wurtz reaction for preparing organotin compounds, highlighting its significance in the production of various tin-based materials (Kerk & Luijten, 2007).

Stannylative Cycloaddition in Organic Synthesis

  • This compound plays a role in the stannylative cycloaddition of enynes, a process crucial for synthesizing highly substituted organotin compounds, demonstrating its utility in fine chemical synthesis (Nakao et al., 2004).

Synthesis of Functionalized Polymers

  • Hexabutyldistannane is used in the synthesis of polystyrenes functionalized by triorgano[(1-oxoalkyl)oxy]stannanes, which are important in materials science for creating new polymers with unique properties (Dalil et al., 2002).

Molluscicidal Activities in Environmental Science

  • In environmental science, hexabutyldistannane is studied for its molluscicidal activities, demonstrating its potential use in controlling snail populations, which is crucial for managing diseases like schistosomiasis (Chung Ky, 1976).

Kinetic Analysis in Polymer Science

  • The compound is also significant in the kinetic analysis of anionic polymerization processes, providing insights into the behavior of polymers during their formation, which is critical for developing new polymeric materials (Nakhmanovich et al., 2001).

Slow-Release Formulations in Environmental Applications

  • Hexabutyldistannane has been tested in slow-release formulations for controlling Biomphalaria spp., a type of snail. These field tests show its potential for long-term molluscicidal activity, which is important for ecological management and disease control (Gilbert, Paesleme, Ferreira, Bulhŏes, & Castleton, 1973).

Fluorous Tin Derivatives for Imaging and Therapy

Safety And Hazards

Hexabutyldistannane is toxic if swallowed and harmful in contact with skin. It causes skin irritation and serious eye irritation. It may damage fertility and the unborn child. It also causes damage to organs through prolonged or repeated exposure .

properties

InChI

InChI=1S/6C4H9.2Sn/c6*1-3-4-2;;/h6*1,3-4H2,2H3;;
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InChI Key

REDSKZBUUUQMSK-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)CCCC.CCCC[Sn](CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H54Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; [Alfa Aesar MSDS]
Record name Hexabutyldistannane
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Product Name

Hexabutyldistannane

CAS RN

813-19-4
Record name Bis(tributyltin)
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Record name Hexabutyldistannane
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Record name Hexabutylditin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
396
Citations
IP Beletskaya, AS Sigeev, VA Kuzmin… - Journal of the …, 2000 - pubs.rsc.org
… Note the important role of aerial oxygen in the interaction of phenylselanyl radical with hexabutyldistannane. A decrease in the lifetime of phenylselanyl radical in the presence of …
Number of citations: 13 0-pubs-rsc-org.brum.beds.ac.uk
I Shibata, T Yamaguchi, A Baba, H Matsuda - Chemistry letters, 1993 - journal.csj.jp
Bu 3 SnSnBu 3 proved to be effective reagent for Reformatsky reaction. The use of Bu 2 SnI 2 as an additive was essential, which proved to be effective for generation of organotin (IV) …
Number of citations: 7 www.journal.csj.jp
TN Mitchell, G Nikonov - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[ 813‐19‐4 ] C 24 H 54 Sn 2 (MW 580.20) InChI = 1S/6C4H9.2Sn/c6*1‐3‐4‐2;;/h6*1,3‐4H2,2H3;; InChIKey = REDSKZBUUUQMSK‐UHFFFAOYSA‐N (source of tributylstannyl radicals; …
HY Lee, JH Jeon, SL Jeon, IH Jeong - Bulletin of the Korean …, 2012 - koreascience.kr
… (2a) was reacted with 1.2 equiv of hexabutyldistannane in the presence of 5 mol % of Pd(… Reaction of 2a with 1.2 equiv of hexabutyldistannane in the presence of 5 mol % of Pd(PPh3…
Number of citations: 2 koreascience.kr
우희권, 송선정, 김보혜 - Bulletin of the Korean Chemical Society, 1998 - koreascience.kr
… The IR spectra of the hexabutyldistannane do not exhibit av, … were clearly identified as hexabutyldistannane by comparing with … pattern, the hexabutyldistannane was contaminated with …
Number of citations: 19 koreascience.kr
F Pontén, G Magnusson - The Journal of Organic Chemistry, 1996 - ACS Publications
… In an attempt to avoid the need for allylstannanes, a method was developed where allylic sulfides and alkyl halides were reacted in the presence of hexabutyldistannane (irradiation of …
Number of citations: 63 0-pubs-acs-org.brum.beds.ac.uk
J Park, S Kim, B Lee, H Cheong, JE Noh… - Journal of the Chosun …, 2012 - researchgate.net
… hexabutyldistannane do not exhibit a νSn-H band at 1808 cm-1. The mass spectrum of the hexabutyldistannane … were clearly identified as hexabutyldistannane by comparing with 1H …
Number of citations: 6 www.researchgate.net
S Suga, T Maruyama, JI Yoshida - ECS Meeting Abstracts, 2006 - iopscience.iop.org
… After many trials to generate an alkyl radical under various conditions, we found that heptyl iodide reacted with 2 in the presence of hexabutyldistannane to give the corresponding …
T Maruyama, S Suga, J Yoshida - Journal of the American …, 2005 - ACS Publications
… After many trials to generate an alkyl radical under various conditions, we found that heptyl iodide reacted with 2 in the presence of hexabutyldistannane to give the corresponding …
Number of citations: 73 0-pubs-acs-org.brum.beds.ac.uk
WD Wulff, GA Peterson, WE Bauta… - The Journal of …, 1986 - ACS Publications
… The palladium-catalyzed coupling of 1-cyclohexenyl triflate with hexabutyldistannane … vinylstannane 9 were to compete with hexabutyldistannane in the coupling reaction with the vinyl …
Number of citations: 225 0-pubs-acs-org.brum.beds.ac.uk

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